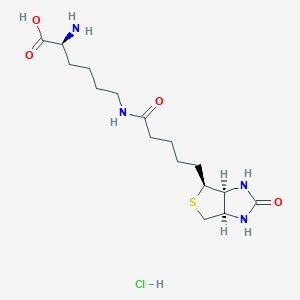
H-Lys(biotinyl)-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys(biotinyl)-OH.HCl, also known as biocytin hydrochloride, is a biotinylated derivative of lysine. Biotinylation is the process of attaching biotin to proteins and other macromolecules. This compound is widely used in biochemical research due to the strong affinity between biotin and avidin/streptavidin, which allows for the detection, purification, and immobilization of biotinylated molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .
Aplicaciones Científicas De Investigación
H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:
Chemistry: Used in affinity purification and labeling of biomolecules.
Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.
Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.
Industry: Applied in the development of biosensors and drug delivery systems
Mecanismo De Acción
The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(biotin)-OH: Another biotinylated lysine derivative used in peptide synthesis.
N-Biotinyl-NH-PEG derivatives: These compounds offer similar biotinylation capabilities with different spacer lengths to reduce steric hindrance.
Uniqueness
H-Lys(biotinyl)-OH.HCl is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin/streptavidin. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biochemical applications .
Propiedades
Fórmula molecular |
C16H29ClN4O4S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1 |
Clave InChI |
FMGQMNFQNPUYBS-KCPPUHGDSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



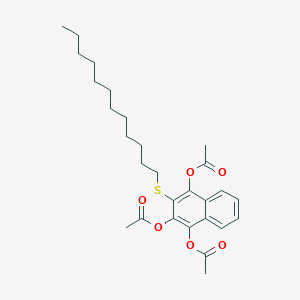
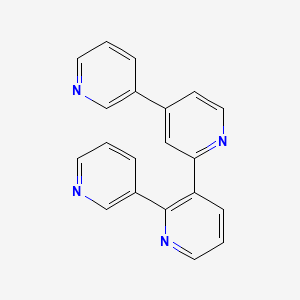

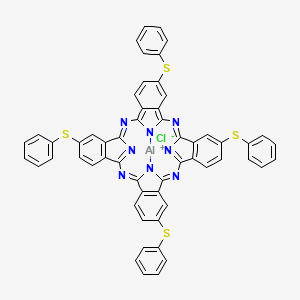
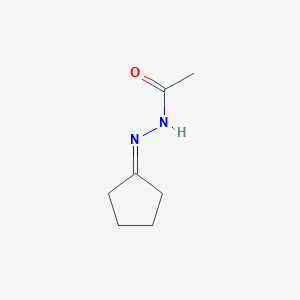
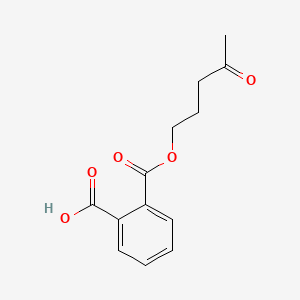

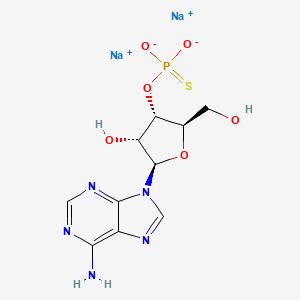
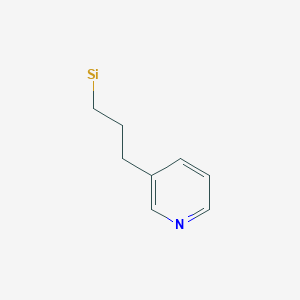
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
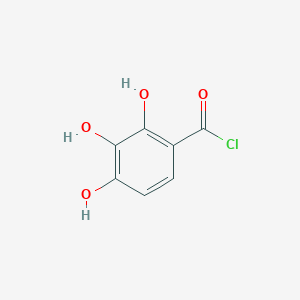
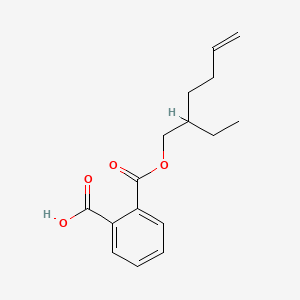
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
